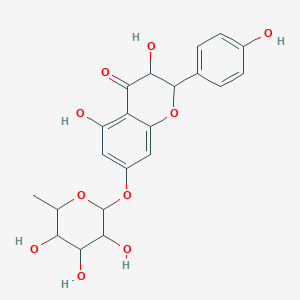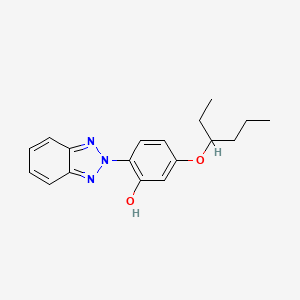
2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol is a chemical compound known for its unique properties and applications. It belongs to the class of benzotriazole derivatives, which are widely used as ultraviolet (UV) light absorbers. These compounds are essential in protecting materials from UV radiation, thereby enhancing their durability and lifespan.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol typically involves the reaction of benzotriazole with phenolic compounds under specific conditions. The process may include steps such as alkylation, where an ethylbutoxy group is introduced to the phenol ring. Common reagents used in this synthesis include alkyl halides and bases like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents may be employed to optimize the yield and purity of the final product. The process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
化学反应分析
Types of Reactions
2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce hydroquinones. Substitution reactions can yield various derivatives with different functional groups.
科学研究应用
2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a UV absorber in the formulation of polymers, coatings, and adhesives, protecting them from UV degradation.
Biology: The compound is studied for its potential effects on biological systems, including its role as a protective agent against UV-induced damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of sunscreens and other protective formulations.
Industry: It is widely used in the manufacturing of plastics, rubber, and other materials that require UV protection to enhance their durability and performance.
作用机制
The mechanism of action of 2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol involves its ability to absorb UV radiation and dissipate the energy as heat. This process prevents the UV radiation from reaching and damaging the underlying material. The compound’s molecular structure allows it to interact with UV light, converting it into less harmful forms of energy. The specific molecular targets and pathways involved in this process are still under investigation, but it is known that the benzotriazole moiety plays a crucial role in the UV absorption.
相似化合物的比较
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)phenol
Uniqueness
Compared to similar compounds, 2-(2H-benzotriazol-2-yl)-5-(1-ethylbutoxy)Phenol offers unique advantages, such as enhanced UV absorption and better compatibility with various materials. Its specific structure allows for improved performance in protecting materials from UV radiation, making it a preferred choice in many applications.
属性
分子式 |
C18H21N3O2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
2-(benzotriazol-2-yl)-5-hexan-3-yloxyphenol |
InChI |
InChI=1S/C18H21N3O2/c1-3-7-13(4-2)23-14-10-11-17(18(22)12-14)21-19-15-8-5-6-9-16(15)20-21/h5-6,8-13,22H,3-4,7H2,1-2H3 |
InChI 键 |
UYSLOGPDQOKJFU-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC)OC1=CC(=C(C=C1)N2N=C3C=CC=CC3=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


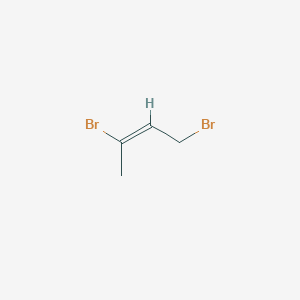
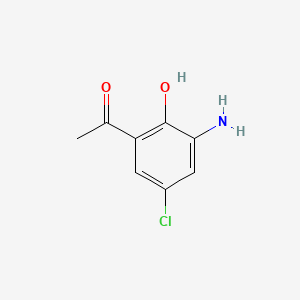
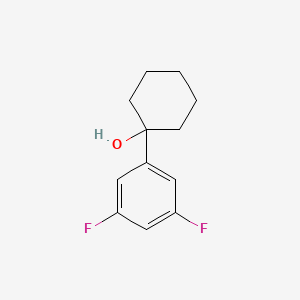
![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)



![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)
![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)

![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)
